molecular formula C22H22N2O4 B2950986 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-46-4

3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2950986
CAS RN: 862830-46-4
M. Wt: 378.428
InChI Key: RUTBZUPQBXROKE-UHFFFAOYSA-N
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Description

3-(Cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as CP-153, is a synthetic compound that belongs to the benzofuran class of compounds. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells. This compound has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been shown to activate the CB2 receptor and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Biochemical and Physiological Effects
3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have anti-tumor activity in various cancer cell lines. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells. However, one limitation is that it may not be suitable for use in certain animal models, as the expression of the CB2 receptor can vary between species.

Future Directions

There are several potential future directions for the study of 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. Additionally, further studies are needed to fully understand the anti-tumor activity of 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide and its potential use in cancer therapy.

Synthesis Methods

The synthesis of 3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 3-(cyclopentanecarboxamido)benzoic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-5-hydroxybenzofuran to yield the final product.

Scientific Research Applications

3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. In preclinical studies, it has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor activity. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-16-10-6-9-15(13-16)23-22(26)20-19(17-11-4-5-12-18(17)28-20)24-21(25)14-7-2-3-8-14/h4-6,9-14H,2-3,7-8H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTBZUPQBXROKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopentanecarboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

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